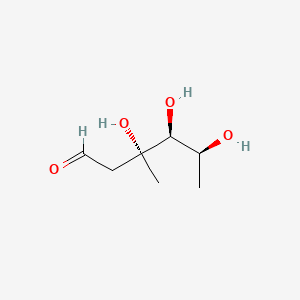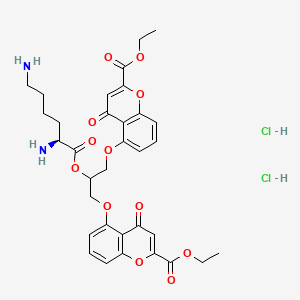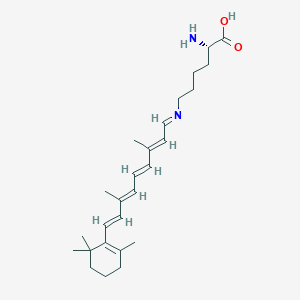
纳曲索胺盐酸盐
描述
Naratriptan Hydrochloride is a selective serotonin receptor agonist belonging to the triptan class of drugs. It is primarily used for the acute treatment of migraine attacks with or without aura in adults . The compound is known for its high affinity for the 5-hydroxytryptamine1 (5-HT1) receptor subtype, which plays a crucial role in its therapeutic effects .
科学研究应用
纳曲普坦盐酸盐在科学研究中有广泛的应用:
化学: 它被用作涉及选择性5-羟色胺受体激动剂研究的模型化合物。
生物学: 对其对5-羟色胺受体影响的研究有助于了解偏头痛的病理生理学。
医学: 它被广泛研究以了解其在治疗偏头痛方面的疗效和安全性。
作用机制
纳曲普坦盐酸盐通过选择性结合5-HT1B和5-HT1D受体发挥其作用。这种结合会导致颅血管收缩,抑制三叉神经的激活,并减少神经肽的释放。 这些作用共同促进了偏头痛症状的缓解 .
类似化合物:
舒马曲坦: 另一种用于治疗偏头痛的三级胺,以其快速起效而闻名。
瑞曲普坦: 与纳曲普坦相似,但受体亲和力谱略有不同。
纳曲普坦盐酸盐的独特之处: 纳曲普坦盐酸盐以其比其他三级胺更长的半衰期而独特,这使得它能够持续缓解偏头痛症状。 此外,它对5-HT1B和5-HT1D受体的选择性高,最大限度地减少了与非选择性5-羟色胺受体激动剂相关的副作用 .
安全和危害
Naratriptan may cause serious side effects. Some of these include fast or pounding heartbeats, numbness or tingling and a pale or blue-colored appearance in fingers or toes, pain or heavy feeling in legs, hip pain, burning pain in feet, sudden and severe stomach pain, bloody diarrhea, constipation, fever, weight loss, dangerously high blood pressure, severe headache, blurred vision, pounding in neck or ears, nosebleed, anxiety, confusion, severe chest pain, shortness of breath, irregular heartbeats, seizure .
生化分析
Biochemical Properties
Naratriptan hydrochloride interacts with 5-HT1B and 5-HT1D receptors, showing a weak affinity for 5-HT1A, 5-HT5A, and 5-HT7 receptors . It has no significant affinity or pharmacological activity at 5-HT2, 5-HT3, or 5-HT4 receptor subtypes or at alpha1-, alpha2-, or beta-adrenergic, dopamine1, dopamine2, muscarinic, or benzodiazepine receptors .
Cellular Effects
Naratriptan hydrochloride’s action in humans correlates with the relief of migraine headache . It causes vasoconstriction and also activates 5-HT1 receptors on peripheral terminals of the trigeminal nerve innervating cranial blood vessels, which may contribute to its antimigrainous effect .
Molecular Mechanism
Naratriptan hydrochloride exerts its effects through three distinct pharmacological actions: stimulation of presynaptic 5-HT1D receptors, which inhibits both dural vasodilation and inflammation; direct inhibition of trigeminal nuclei cell excitability via 5-HT1B/1D receptor agonism in the brainstem; and vasoconstriction of meningeal, dural, cerebral, or pial vessels as a result of vascular 5-HT1B receptor agonism .
Temporal Effects in Laboratory Settings
It is known that Naratriptan hydrochloride has a half-life of 5-8 hours .
Metabolic Pathways
Naratriptan hydrochloride is primarily metabolized in the liver. In vitro, it is metabolized by a wide range of cytochrome P450 isoenzymes into a number of inactive metabolites .
准备方法
合成路线和反应条件: 纳曲普坦盐酸盐可以通过多种方法合成。一种常见的方法涉及在水和盐酸混合物中使4-肼基-N-甲基-苯乙磺酰胺与1-甲基-4-哌啶乙醛反应。 该反应生成一个腙化合物,然后用多磷酸酯在氯仿中处理,得到粗纳曲普坦碱 .
工业生产方法: 纳曲普坦盐酸盐的工业生产通常涉及优化合成路线以确保高产率和纯度。 诸如冷冻干燥和使用快速崩解片剂配方等技术已被探索以提高药物的生物利用度和起效时间 .
化学反应分析
反应类型: 纳曲普坦盐酸盐经历各种化学反应,包括氧化、还原和取代。这些反应对于它的合成和制剂至关重要。
常用试剂和条件:
氧化: 可以使用过氧化氢和高锰酸钾等常见的氧化剂。
还原: 通常采用硼氢化钠和氢化锂铝等还原剂。
取代: 取代反应可能涉及烷基卤化物和磺酰氯等试剂。
属性
IUPAC Name |
N-methyl-2-[3-(1-methylpiperidin-4-yl)-1H-indol-5-yl]ethanesulfonamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O2S.ClH/c1-18-23(21,22)10-7-13-3-4-17-15(11-13)16(12-19-17)14-5-8-20(2)9-6-14;/h3-4,11-12,14,18-19H,5-10H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWEZYKMQFAUBTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)CCC1=CC2=C(C=C1)NC=C2C3CCN(CC3)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6049064 | |
| Record name | Naratriptan hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6049064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143388-64-1 | |
| Record name | 1H-Indole-5-ethanesulfonamide, N-methyl-3-(1-methyl-4-piperidinyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=143388-64-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Naratriptan hydrochloride [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143388641 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Naratriptan hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6049064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NARATRIPTAN HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/10X8X4P12Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Naratriptan Hydrochloride in treating migraines?
A1: Naratriptan Hydrochloride is a selective serotonin (5-hydroxytryptamine, 5-HT) receptor agonist, primarily targeting the 5-HT1D and 5-HT1B receptor subtypes. [] By activating these receptors located on intracranial blood vessels, it induces vasoconstriction, which helps alleviate migraine headaches. [] Additionally, stimulating 5-HT1D/1B receptors on sensory nerve endings in the trigeminal system may reduce the release of pro-inflammatory neuropeptides, further contributing to its antimigraine effects. []
Q2: What is the molecular formula and weight of Naratriptan Hydrochloride?
A2: The molecular formula of Naratriptan Hydrochloride is C17H26ClN3O2S, and its molecular weight is 375.93 g/mol. []
Q3: Are there any spectroscopic techniques used to characterize Naratriptan Hydrochloride?
A3: Yes, several spectroscopic techniques are employed in the characterization and analysis of Naratriptan Hydrochloride. UV-Spectrophotometry is widely utilized, with the drug exhibiting a maximum absorbance (λmax) at 281 nm. [] Additionally, researchers have developed and validated a spectrofluorimetric method, measuring fluorescence intensity at 355.0 nm after excitation at 230.0 nm. [] This method has proven useful for both quantifying Naratriptan Hydrochloride and assessing its stability under various conditions. []
Q4: What are some innovative approaches to improve the delivery and bioavailability of Naratriptan Hydrochloride?
A4: Several innovative drug delivery systems have been explored to enhance the bioavailability and therapeutic efficacy of Naratriptan Hydrochloride. These include:
- Orally Disintegrating Tablets (ODTs): Freeze-dried ODTs have shown promise in achieving rapid disintegration times (<10 seconds), potentially leading to faster onset of action. []
- Buccal Mucoadhesive Tablets: Formulations utilizing bioadhesive polymers like Carbopol 934P and Methocel K4M have been investigated for buccal delivery, aiming to enhance drug absorption through the buccal mucosa. []
- Nasal Gels: Researchers have developed in situ gelling systems for intranasal administration, employing polymers like Carbopol 940 and Xanthan gum to prolong drug residence time in the nasal cavity and potentially enhance brain targeting. [, ]
- Ethosomes and Deformable Vesicles: Studies have explored incorporating Naratriptan Hydrochloride into ethosomes and deformable vesicles for intranasal delivery, aiming to improve drug permeation across the nasal mucosa and enhance brain targeting efficiency. [, ]
Q5: What analytical methods are commonly employed for the quantification of Naratriptan Hydrochloride in pharmaceutical formulations?
A5: Several analytical techniques are employed for the accurate quantification of Naratriptan Hydrochloride in pharmaceutical formulations.
- High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) methods, often coupled with UV detection, are widely used for their sensitivity, selectivity, and reproducibility. [, , , ]
- UV-Spectrophotometry: This technique offers a simple and cost-effective approach for routine analysis, relying on the drug's characteristic absorbance at specific wavelengths. [, , ]
- Spectrofluorimetry: This method, based on the drug's fluorescence properties, provides high sensitivity and selectivity for quantifying Naratriptan Hydrochloride in various matrices, including pharmaceutical formulations. []
- High-Performance Thin Layer Chromatography (HPTLC): HPTLC coupled with densitometry has been employed as a stability-indicating method, allowing for the separation and quantification of Naratriptan Hydrochloride and its potential degradation products. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3R)-2-acetamido-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-N-[(2S)-5-amino-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]hexanamide](/img/structure/B1676876.png)













